
3-Bromophenylboronic acid n-methylcarboxy-n-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate is a compound that combines the properties of boronic acids and glycinates. Boronic acids are known for their ability to form stable covalent bonds with diols, making them valuable in various chemical reactions, particularly in organic synthesis. Glycinates, on the other hand, are derivatives of glycine, an amino acid, and are often used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate typically involves the reaction of 3-bromophenylboronic acid with N-methylcarboxy-n-methylglycine. The reaction is usually carried out in the presence of a catalyst, such as palladium, under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a borate ester.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate involves its ability to form stable covalent bonds with diols. This property makes it an effective inhibitor of enzymes that have diol-containing active sites. The compound can interact with molecular targets through boron-oxygen interactions, affecting the activity of the target enzymes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromophenylboronic acid: Similar in structure but lacks the glycinate moiety.
N-methylcarboxy-n-methylglycine: Similar in structure but lacks the boronic acid group.
Uniqueness
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate is unique due to its combination of boronic acid and glycinate properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in both organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H15BBrNO6 |
|---|---|
Poids moléculaire |
347.96 g/mol |
Nom IUPAC |
(3-bromophenyl)boronic acid;2-[methoxycarbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C6H6BBrO2.C5H9NO4/c8-6-3-1-2-5(4-6)7(9)10;1-6(3-4(7)8)5(9)10-2/h1-4,9-10H;3H2,1-2H3,(H,7,8) |
Clé InChI |
XQULGFSIOUQBPW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)Br)(O)O.CN(CC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)

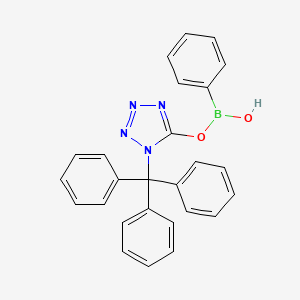
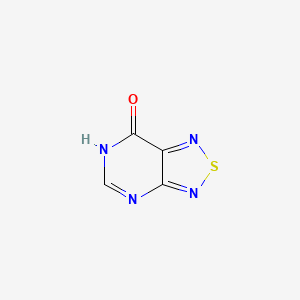
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
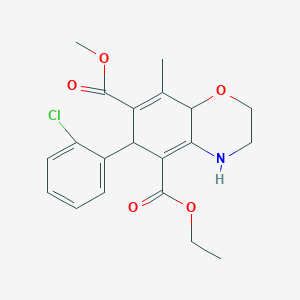
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
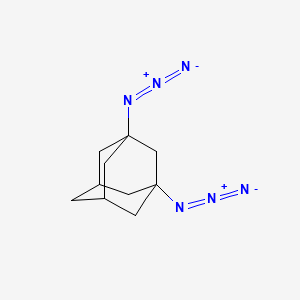
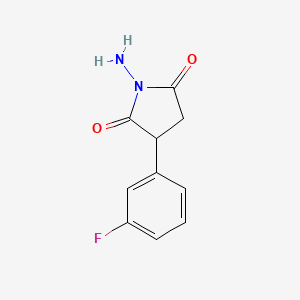
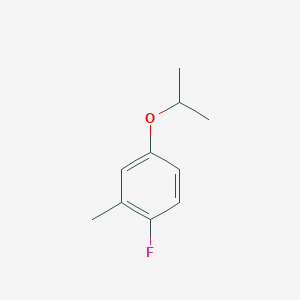
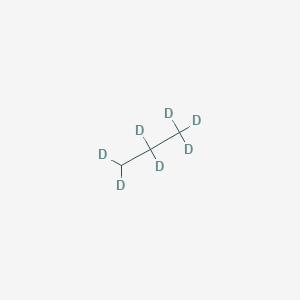
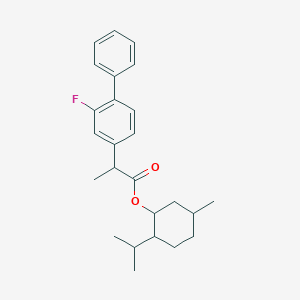
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
